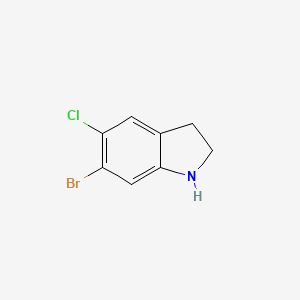

6-Bromo-5-chloro-2,3-dihydro-1H-indole

Description

BenchChem offers high-quality 6-Bromo-5-chloro-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-chloro-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZARUHDUTAVPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a halogenated indoline scaffold of significant interest to researchers in medicinal chemistry and drug development. The synthetic strategy presented herein is a robust two-step process commencing with the construction of the indole ring via a Leimgruber-Batcho synthesis, followed by a selective reduction of the pyrrole moiety to yield the target indoline. This guide offers in-depth explanations of the chemical principles, step-by-step experimental procedures, and the rationale behind the chosen methodologies, designed for practical application by researchers and scientists in the field.

Introduction

Indoline and its derivatives are privileged heterocyclic motifs frequently encountered in the core structures of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, featuring two distinct halogen atoms on the benzene ring, offers a versatile platform for further functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. This guide details a reliable and efficient synthetic pathway to access this important intermediate.

Overall Synthetic Strategy

The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is strategically divided into two key transformations:

-

Indole Formation: The synthesis of the 6-Bromo-5-chloro-1H-indole intermediate is achieved through the Leimgruber-Batcho indole synthesis. This method is particularly advantageous due to its typically high yields and the commercial availability of the required ortho-nitrotoluene precursor.[1]

-

Indole Reduction: The subsequent selective reduction of the electron-rich pyrrole ring of the synthesized indole to the corresponding indoline is accomplished using a chemical reducing agent, specifically a combination of triethylsilane and trifluoroacetic acid. This method is known for its efficiency in reducing indoles to indolines.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for 6-Bromo-5-chloro-2,3-dihydro-1H-indole.

Part 1: Synthesis of 6-Bromo-5-chloro-1H-indole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from an ortho-nitrotoluene derivative. The reaction proceeds in two main stages: the formation of a β-amino-nitrostyrene (enamine) intermediate, followed by its reductive cyclization.

Mechanistic Insight

The reaction is initiated by the condensation of the ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, which can accelerate the reaction by forming a more reactive enamine. The acidic benzylic protons of the nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal. Subsequent elimination of methanol yields the highly conjugated enamine intermediate.[1] This intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which then intramolecularly attacks the enamine double bond, followed by the elimination of the secondary amine to afford the aromatic indole ring.[2]

Experimental Protocol

Step 1a: Formation of the Enamine Intermediate

A solution of 4-bromo-5-chloro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMFDMA) in dimethylformamide (DMF) is heated. For enhanced reactivity and potentially shorter reaction times, microwave-assisted heating can be employed.[3]

Step 1b: Reductive Cyclization to 6-Bromo-5-chloro-1H-indole

The crude enamine intermediate is then subjected to reductive cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation.[4]

| Parameter | Value |

| Starting Material | 4-Bromo-5-chloro-2-nitrotoluene |

| Reagents | N,N-dimethylformamide dimethyl acetal, Pyrrolidine, 10% Pd/C, H₂ (gas) |

| Solvent | Dimethylformamide (DMF), Ethyl acetate |

| Temperature | Step 1a: 120-150 °C (conventional) or up to 180 °C (microwave)[3]; Step 1b: Room Temperature |

| Reaction Time | Step 1a: 2-24 hours (conventional) or 20-60 minutes (microwave); Step 1b: 4-16 hours |

Detailed Procedure:

-

To a solution of 4-bromo-5-chloro-2-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (2.0 eq) and pyrrolidine (1.5 eq).

-

Heat the reaction mixture at 130 °C for 12 hours or until TLC analysis indicates complete consumption of the starting material. Alternatively, for a microwave-assisted protocol, heat the mixture at 180 °C for 30 minutes in a sealed vessel.[3]

-

After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Dissolve the crude enamine in ethyl acetate and transfer the solution to a hydrogenation vessel.

-

Add 10% palladium on carbon (10 mol %) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 8 hours.

-

Upon completion of the reaction, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Bromo-5-chloro-1H-indole.

Part 2: Reduction of 6-Bromo-5-chloro-1H-indole to 6-Bromo-5-chloro-2,3-dihydro-1H-indole

The selective reduction of the C2=C3 double bond of the indole ring system without affecting the aromatic benzene ring or the carbon-halogen bonds is crucial. Ionic hydrogenation using triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is a highly effective method for this transformation.

Mechanistic Rationale

Under acidic conditions, the indole nitrogen is protonated, and the C3 position of the indole ring is susceptible to protonation, leading to the formation of an indoleninium ion. This electrophilic species is then reduced by the hydride transfer from triethylsilane, yielding the indoline product. The use of a silane as the hydride source offers excellent chemoselectivity.

Experimental Protocol

| Parameter | Value |

| Starting Material | 6-Bromo-5-chloro-1H-indole |

| Reagents | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

Detailed Procedure:

-

Dissolve 6-Bromo-5-chloro-1H-indole (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylsilane (3.0 eq) to the stirred solution.

-

Add trifluoroacetic acid (10.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-Bromo-5-chloro-2,3-dihydro-1H-indole.

Characterization

The final product, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, should be characterized by standard analytical techniques to confirm its identity and purity. Expected characterization data would include:

-

¹H NMR: Signals corresponding to the aromatic and aliphatic protons of the indoline core.

-

¹³C NMR: Resonances for the eight carbon atoms of the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. The presented Leimgruber-Batcho indole synthesis followed by a selective silane-mediated reduction provides a practical route for obtaining this valuable halogenated indoline intermediate. The detailed protocols and mechanistic insights are intended to facilitate the successful implementation of this synthesis in a research laboratory setting, thereby enabling further exploration of its potential in the development of novel chemical entities.

References

- Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.

- Chandrasekhar, S., et al. (2007). An efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles gives N-(tert-butoxycarbonyl)indolines in good yields in the presence of polymethylhydrosiloxane (PMHS)

-

PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved from [Link]

- Leimgruber, W., & Batcho, A. D. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-216.

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

"6-Bromo-5-chloro-2,3-dihydro-1H-indole CAS number 1368146-95-5"

An In-Depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-bromo-5-chloro-2,3-dihydro-1H-indole, a halogenated indoline scaffold of significant interest in medicinal chemistry and drug discovery. While the specific CAS number 1368146-95-5 has been associated with a related isomer, this guide focuses on the 6-bromo-5-chloro substitution pattern, offering a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a detailed exploration of its potential therapeutic applications. The strategic incorporation of bromine and chlorine atoms onto the indoline core is known to modulate biological activity, making this compound a compelling candidate for further investigation. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental protocols.

Introduction: The Significance of Halogenated Indolines

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its reduced form, the indoline ring system, offers a three-dimensional structure that can provide unique binding interactions with biological targets. Halogenation is a powerful strategy in drug design to enhance the pharmacological profile of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall potency.[1]

The presence of both bromine and chlorine on the indoline scaffold, as in 6-bromo-5-chloro-2,3-dihydro-1H-indole, presents an intriguing combination of electronic and steric properties. Halogenated indoles have demonstrated broad-spectrum antimicrobial, antifungal, and anticancer activities, often attributed to their ability to modulate key signaling pathways.[2][3] This guide will delve into the technical details of this specific di-halogenated indoline, providing a roadmap for its synthesis, characterization, and biological evaluation.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₇BrClN | Based on the chemical structure. |

| Molecular Weight | 232.50 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to light brown solid | Typical for halogenated aromatic compounds. |

| Melting Point | >100 °C | Halogenation and the indoline structure would likely result in a relatively high melting point due to crystal lattice energy. |

| Calculated logP | ~3.5 | The presence of two halogen atoms is expected to significantly increase lipophilicity compared to unsubstituted indoline. |

| Hydrogen Bond Donors | 1 (N-H) | The secondary amine of the indoline ring. |

| Hydrogen Bond Acceptors | 1 (N) | The nitrogen atom can act as a hydrogen bond acceptor. |

Predicted Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 6-bromo-5-chloro-2,3-dihydro-1H-indole.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will appear as singlets due to the substitution pattern. The aliphatic protons at C2 and C3 will likely appear as triplets, integrating to two protons each. The N-H proton will be a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.[4]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[5] Common fragmentation pathways would involve the loss of the halogen atoms and cleavage of the indoline ring.[6]

Proposed Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target indoline can be formed via the reduction of a corresponding indole, which in turn can be synthesized using a Fischer indole synthesis.

Caption: Retrosynthetic pathway for 6-bromo-5-chloro-2,3-dihydro-1H-indole.

Step-by-Step Synthetic Protocol

Step 1: Diazotization of 4-Bromo-3-chloroaniline

-

Dissolve 4-bromo-3-chloroaniline in a suitable acidic medium (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Formation of the Phenylhydrazone

-

In a separate flask, prepare a solution of a suitable ketone or aldehyde (e.g., acetone or acetaldehyde) and a reducing agent (e.g., sodium sulfite).

-

Slowly add the cold diazonium salt solution to this mixture.

-

The resulting phenylhydrazone will precipitate out of the solution.

-

Filter, wash with cold water, and dry the crude phenylhydrazone.

Step 3: Fischer Indole Synthesis

-

Heat the phenylhydrazone with a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).[7]

-

The reaction mixture will undergo cyclization to form 6-bromo-5-chloro-1H-indole.

-

Purify the crude indole by column chromatography.

Step 4: Reduction to the Indoline

-

Dissolve the purified 6-bromo-5-chloro-1H-indole in a suitable solvent (e.g., acetic acid).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction and purify the final product, 6-bromo-5-chloro-2,3-dihydro-1H-indole, by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for 6-bromo-5-chloro-2,3-dihydro-1H-indole.

Potential Applications in Drug Discovery

The unique structural features of 6-bromo-5-chloro-2,3-dihydro-1H-indole make it a promising candidate for various therapeutic applications. The halogen substituents can enhance binding to target proteins through halogen bonding and increase cell membrane permeability.

Aryl Hydrocarbon Receptor (AhR) Modulation

Halogenated indoles are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and xenobiotic metabolism.[8][9][10] Activation of the AhR pathway by specific ligands can have therapeutic benefits in inflammatory and autoimmune diseases.[11]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of halogenated indoles. They can disrupt microbial cell membranes, inhibit biofilm formation, and interfere with essential metabolic pathways.[2][3] The presence of both bromo and chloro substituents may lead to synergistic effects, enhancing its antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 6-bromo-5-chloro-2,3-dihydro-1H-indole, a series of in vitro assays are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12][13][14]

Protocol:

-

Prepare Inoculum: Culture the desired bacterial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, providing an indication of cell viability and cytotoxicity.[15][16][17]

Protocol:

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The results will indicate the concentration at which the compound becomes toxic to the cells.

Caption: Workflow for the MTT cytotoxicity assay.

Safety and Handling

Halogenated aromatic compounds should be handled with care in a well-ventilated laboratory fume hood.[18][19] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

6-Bromo-5-chloro-2,3-dihydro-1H-indole represents a promising scaffold for the development of novel therapeutic agents. Its unique halogenation pattern is anticipated to confer potent biological activities, particularly in the modulation of the Aryl Hydrocarbon Receptor and as an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further studies are warranted to synthesize, characterize, and comprehensively evaluate the pharmacological properties of 6-bromo-5-chloro-2,3-dihydro-1H-indole.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 21, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 21, 2026, from [Link]

-

PubMed. (2024, November 15). Modulation of aryl hydrocarbon receptor activity by halogenated indoles. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved January 21, 2026, from [Link]

-

University of Otago. (n.d.). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (n.d.). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, June 8). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Retrieved January 21, 2026, from [Link]

-

International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. Retrieved January 21, 2026, from [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved January 21, 2026, from [Link]

-

ChemSec. (n.d.). Halogenated compounds. Retrieved January 21, 2026, from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved January 21, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 21, 2026, from [Link]

-

YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, October 16). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1H-indole(52415-29-9) 13C NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of aryl hydrocarbon receptor activity by halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. clyte.tech [clyte.tech]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 19. sinlist.chemsec.org [sinlist.chemsec.org]

A Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole: A Framework for Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Halogenated Indoline Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Strategic halogenation of the indole ring is a well-established method for modulating the physicochemical and biological properties of these molecules. The introduction of halogens like bromine and chlorine can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] This guide focuses on a specific derivative, 6-Bromo-5-chloro-2,3-dihydro-1H-indole (also known as 6-Bromo-5-chloroindoline), a molecule of interest in synthetic and medicinal chemistry.

The saturation of the 2,3-double bond, converting the indole to an indoline, imparts significant conformational flexibility and alters the electronic properties of the heterocyclic ring. This modification can lead to distinct pharmacological profiles compared to the aromatic indole counterparts. Understanding the physicochemical properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is paramount for its effective utilization in drug discovery and development, guiding formulation, predicting pharmacokinetic behavior, and understanding its structure-activity relationships.[5][6]

While specific experimental data for 6-Bromo-5-chloro-2,3-dihydro-1H-indole is not extensively available in public literature, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of its key physicochemical properties, provide detailed, field-proven experimental protocols for their determination, and offer expert insights into expected values based on the structural characteristics of halogenated indolines.

I. Molecular Structure and Fundamental Properties

A precise understanding of the molecular structure is the foundation for characterizing any chemical entity.

Molecular Identity:

-

Systematic Name: 6-Bromo-5-chloro-2,3-dihydro-1H-indole

-

Common Name: 6-Bromo-5-chloroindoline

-

CAS Number: 1369237-21-7[7]

Table 1: Fundamental Molecular Properties

| Property | Value | Rationale/Source |

| Molecular Formula | C₈H₇BrClN | Derived from the chemical structure. |

| Molecular Weight | 232.51 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Likely a solid at room temperature. | Based on the properties of similar halogenated heterocyclic compounds.[8] |

The presence of both bromine and chlorine atoms on the benzene ring significantly increases the molecular weight compared to the parent indoline scaffold. These halogens also introduce unique electronic and steric effects that influence the molecule's overall properties.

II. Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For crystalline solids, a sharp melting point range is indicative of high purity.

Expert Insight: Specific experimental data for the melting and boiling points of 6-Bromo-5-chloro-2,3-dihydro-1H-indole are not readily available. However, we can infer its likely properties. The presence of two halogen atoms will increase the molecule's polarizability, leading to stronger van der Waals forces compared to unsubstituted indoline. Furthermore, the N-H group allows for hydrogen bonding. Consequently, 6-Bromo-5-chloro-2,3-dihydro-1H-indole is expected to be a solid at room temperature with a relatively high melting point, likely exceeding 100 °C. For comparison, the related compound 6-Bromoindole has a melting point of 92-96 °C.[8] The saturation of the 2,3-bond in the indoline may disrupt some crystal packing efficiency compared to the planar indole, which could slightly lower the melting point relative to its aromatic analog, though the increased conformational flexibility might also influence this.

Experimental Protocol: Determination of Melting Point

This protocol outlines the use of a standard capillary melting point apparatus, a reliable and widely used technique.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to collect a small amount of material. Invert the capillary and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate melting range. Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample to a temperature approximately 20 °C below the approximate melting point observed in the initial run.

-

Slow Heating: Reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.

III. Solubility Profile

Solubility is a critical physicochemical parameter that profoundly impacts a drug's bioavailability and formulation.[6] The ability of a compound to dissolve in both aqueous and organic media is essential for its absorption, distribution, metabolism, and excretion (ADME) properties.

Expert Insight: The presence of the polar N-H group in 6-Bromo-5-chloro-2,3-dihydro-1H-indole suggests some potential for solubility in polar protic solvents. However, the bulky, lipophilic halogenated benzene ring will likely dominate the molecule's character, leading to poor aqueous solubility. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane. The basic nitrogen atom suggests that the solubility in acidic aqueous solutions may be enhanced due to the formation of a more soluble salt.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-faceted approach is often employed to gain a comprehensive understanding of a compound's solubility.

A. Kinetic Solubility Determination (High-Throughput Screening):

This method provides a rapid assessment of solubility, often used in early drug discovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

-

Analysis: Analyze the concentration of the compound remaining in the solution using techniques like HPLC-UV, turbidimetry, or nephelometry. The highest concentration at which no precipitate is observed is the kinetic solubility.

B. Thermodynamic Solubility Determination (Shake-Flask Method):

This is the gold standard for determining equilibrium solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.

IV. Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous environment. It is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.[6] The partition coefficient (LogP) is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Expert Insight: The presence of two halogen atoms, particularly bromine, is expected to significantly increase the lipophilicity of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. Bromine is generally considered more lipophilic than chlorine.[3] For comparison, the aromatic analog, 6-Bromo-5-chloro-1H-indole, has a calculated XLogP3 of 3.4.[9] The saturation of the 2,3-double bond to form the indoline may slightly decrease the lipophilicity due to the loss of aromaticity and the introduction of a more sp³-hybridized carbon framework. Therefore, a LogP value in the range of 3.0-3.5 would be a reasonable prediction for this compound.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Solvent Saturation: Pre-saturate octan-1-ol with water (or buffer) and vice versa by shaking them together and allowing the phases to separate.

-

Compound Distribution: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated octan-1-ol.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.

-

Concentration Analysis: Carefully remove aliquots from both the octan-1-ol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

V. Acidity and Basicity: The pKa

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pKa is crucial for understanding a compound's solubility, absorption, and interaction with biological targets at different physiological pH values.

Expert Insight: 6-Bromo-5-chloro-2,3-dihydro-1H-indole has a secondary amine within the indoline ring, which is basic. The lone pair of electrons on the nitrogen is not part of an aromatic system (unlike in indole), making it more available for protonation. Therefore, this compound is expected to be a weak base. The electron-withdrawing effects of the bromine and chlorine atoms on the benzene ring will decrease the basicity of the nitrogen atom. A predicted pKa for the protonated amine would likely be in the range of 3-5.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization).

VI. Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.[10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

-

Aromatic Protons: Two singlets are expected in the aromatic region (around 7.0-7.5 ppm), corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be influenced by the electronic effects of the adjacent halogen atoms.

-

Aliphatic Protons: Two triplets are expected for the methylene protons at C2 and C3 (around 3.0-4.0 ppm), with coupling between them.

-

N-H Proton: A broad singlet is expected for the amine proton, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (around 110-150 ppm). The carbons directly attached to the halogens (C5 and C6) will show characteristic chemical shifts.

-

Aliphatic Carbons: Two signals are expected in the aliphatic region (around 30-50 ppm) for the C2 and C3 carbons.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorptions:

-

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (232.51). The isotopic pattern will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex M, M+2, M+4 pattern.

VII. Visualizations

Diagram 1: General Workflow for Physicochemical Characterization

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. While specific experimental data for this compound remains scarce, the provided protocols and expert insights offer a robust roadmap for researchers to generate this critical information. The systematic determination of these properties is an indispensable step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent. The unique combination of a flexible indoline core with the electronic and steric influences of bromine and chlorine substituents makes this scaffold a compelling candidate for further investigation in medicinal chemistry. Future work should focus on the synthesis and experimental determination of the properties outlined in this guide to build a complete profile of this promising molecule.

References

-

PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved from [Link][9]

-

Catarina, M., et al. (2015). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 20(4), 5819-5869.[1]

-

Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 85-90.[11]

-

Jain, A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1-6.[5]

-

I.A. Shaikh, et al. (2016). Biomedical Importance of Indoles. Molecules, 21(12), 1662.[2]

-

ResearchGate. (2020). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. Dyes and Pigments, 173, 107931.[12]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link][6]

-

Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(5), 1585–1616.[4]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 6-Bromo-5-chloro-2,3-dihydro-1H-indole | 1369237-21-7 [chemicalbook.com]

- 8. 6-ブロモインドール、96 C8H6BrN [sigmaaldrich.com]

- 9. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cetjournal.it [cetjournal.it]

- 12. researchgate.net [researchgate.net]

"6-Bromo-5-chloro-2,3-dihydro-1H-indole NMR spectroscopic data"

An In-Depth Technical Guide to the Predicted NMR Spectroscopic Data of 6-Bromo-5-chloro-2,3-dihydro-1H-indole

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-bromo-5-chloro-2,3-dihydro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of NMR spectroscopy with data from analogous structures to offer a robust predictive framework for the characterization of this compound.

Introduction: The Significance of Dihalo-indolines

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenated derivatives, such as 6-bromo-5-chloro-2,3-dihydro-1H-indole, are of particular interest as versatile intermediates in organic synthesis. The specific placement of bromine and chlorine atoms significantly influences the electronic properties of the molecule, providing handles for further functionalization through cross-coupling reactions and other transformations.

Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution. In the absence of published experimental spectra for this specific dihalo-indoline, this guide presents a comprehensive prediction and interpretation of its ¹H and ¹³C NMR data, grounded in established substituent effects and analysis of related compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 6-bromo-5-chloro-2,3-dihydro-1H-indole. These predictions are based on an analysis of substituent effects in halogenated aromatic systems and data from structurally similar indole and indoline derivatives. The data is predicted for a standard experiment conducted in deuterated chloroform (CDCl₃) at ambient temperature.

Molecular Structure and Numbering:

Figure 1: Structure and numbering of 6-bromo-5-chloro-2,3-dihydro-1H-indole.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | ~7.15 | s | - | Singlet due to para relationship with H-7, no adjacent protons for coupling. Positioned downfield due to deshielding from adjacent chlorine. |

| H-7 | ~6.95 | s | - | Singlet due to para relationship with H-4. Less deshielded than H-4 as it is ortho to the nitrogen and meta to the bromine. |

| N-H | ~3.8 - 4.2 | br s | - | Broad singlet, typical for N-H protons. Chemical shift is solvent and concentration dependent. |

| H-2 | ~3.65 | t | J = 8.5 | Triplet resulting from coupling with the two H-3 protons. Deshielded by the adjacent nitrogen atom. |

| H-3 | ~3.10 | t | J = 8.5 | Triplet from coupling with the two H-2 protons. Less deshielded than H-2. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~47.5 | Aliphatic carbon adjacent to nitrogen, typical range for indolines. |

| C-3 | ~29.0 | Aliphatic carbon shielded relative to C-2. |

| C-3a | ~129.5 | Aromatic quaternary carbon, influenced by the adjacent nitrogen and C-4. |

| C-4 | ~126.0 | Aromatic CH carbon, deshielded by the adjacent C-5 with chlorine. |

| C-5 | ~125.5 | Aromatic quaternary carbon directly attached to chlorine. |

| C-6 | ~115.0 | Aromatic quaternary carbon directly attached to bromine. The heavy atom effect of bromine causes a more upfield shift than chlorine. |

| C-7 | ~112.0 | Aromatic CH carbon, shielded by the ortho-nitrogen and para-chlorine. |

| C-7a | ~150.0 | Aromatic quaternary carbon adjacent to nitrogen, significantly deshielded. |

Interpretation and Rationale

The prediction of NMR spectra relies on the principle of additive substituent chemical shift (SCS) effects, where the influence of each functional group on the chemical shifts of nearby nuclei can be estimated.

¹H NMR Spectrum Analysis

-

Aromatic Region (δ 7.0 - 7.2 ppm): The benzene portion of the indoline ring contains two protons, H-4 and H-7. Due to their para-relationship, no proton-proton coupling is expected between them, resulting in two singlets. The electron-withdrawing nature of the chlorine at C-5 will deshield the adjacent H-4, shifting it further downfield compared to H-7.[1] The bromine at C-6 will have a lesser deshielding effect on H-7.

-

Aliphatic Region (δ 3.0 - 3.7 ppm): The dihydro-pyrrole ring gives rise to two signals corresponding to the methylene protons at C-2 and C-3. These protons are adjacent and will couple with each other, resulting in two triplets, assuming equal coupling constants (J₂﹐₃ ≈ J₃﹐₂). The H-2 protons, being directly attached to the carbon adjacent to the nitrogen, will be more deshielded and appear further downfield than the H-3 protons.

-

N-H Proton (δ 3.8 - 4.2 ppm): The amine proton signal is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly sensitive to solvent, concentration, and temperature.[2][3]

¹³C NMR Spectrum Analysis

-

Quaternary Carbons: The spectrum is expected to show four quaternary carbon signals (C-3a, C-5, C-6, and C-7a). C-7a, being adjacent to the nitrogen, is predicted to be the most downfield. The carbons directly attached to the halogens (C-5 and C-6) will have their chemical shifts influenced by the electronegativity and heavy atom effects of the substituents. Chlorine is more electronegative than bromine, but the "heavy atom effect" of bromine can lead to significant shielding of the attached carbon.

-

CH Carbons: The aromatic CH carbons (C-4 and C-7) will be distinguishable based on their electronic environment. C-4 is expected to be more deshielded due to the adjacent chlorine.

-

Aliphatic Carbons: C-2 and C-3 will appear in the typical aliphatic region for indolines, with C-2 being more downfield due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Step 1: Sample Preparation

-

Compound Purity: Ensure the sample of 6-bromo-5-chloro-2,3-dihydro-1H-indole is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with poor solubility or to resolve overlapping signals, other solvents like DMSO-d₆ or Acetone-d₆ can be used.[2][3] Be aware that solvent choice can significantly affect the chemical shifts of labile protons like N-H.[2][3]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Step 2: NMR Instrument Parameters

The following are typical parameters for a 500 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.[4]

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Step 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.

Workflow for Structural Elucidation

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole

<_

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a halogenated heterocyclic compound of interest to researchers and professionals in drug development. We will delve into the foundational principles, experimental design, and data interpretation, equipping you with the practical knowledge to achieve robust and reliable analytical results.

Introduction: The Analytical Challenge

6-Bromo-5-chloro-2,3-dihydro-1H-indole is a substituted indoline molecule. Such halogenated compounds are common scaffolds in medicinal chemistry and require precise characterization. Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and elucidating the structure of such molecules. The presence of both bromine and chlorine atoms presents a unique and powerful analytical signature, which, if properly understood, can be leveraged for unambiguous identification.

Part 1: Foundational Principles - The Distinctive Isotopic Signature of Halogens

The cornerstone of analyzing this specific molecule lies in understanding the natural isotopic abundances of bromine and chlorine. Unlike elements like carbon, hydrogen, and nitrogen, where the heavy isotopes are present in very low abundance, chlorine and bromine have significant heavy isotopes.[1]

-

Chlorine (Cl) exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum that is about one-third the height of the molecular ion peak (a 3:1 ratio).[2][3]

-

Bromine (Br) also has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Their nearly equal abundance produces an M+2 peak that is almost the same height as the molecular ion peak (a 1:1 ratio).[4][5]

When a molecule contains both one chlorine and one bromine atom, like our target analyte, these patterns combine to produce a highly predictable and distinctive cluster of peaks at M, M+2, and M+4. This unique isotopic fingerprint is the most powerful diagnostic tool for confirming the presence of these specific halogens.[6]

Part 2: Experimental Design - A Methodical Approach

A successful analysis hinges on a well-designed experiment, from sample preparation to data acquisition. Given that most pharmaceutical compounds are non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique.[7]

Sample Preparation Protocol

Proper sample preparation is crucial to avoid ion suppression and ensure reliable quantitative results.[7] The goal is to dissolve the analyte in a solvent compatible with the chosen ionization method and chromatographic conditions.

Step-by-Step Protocol:

-

Solubilization: Accurately weigh a small amount of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.

-

Solvent Selection: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL). These solvents are compatible with common reversed-phase liquid chromatography and electrospray ionization.

-

Dilution: Prepare a working solution by diluting the stock solution with the initial mobile phase of your LC method (e.g., to 1-10 µg/mL). This ensures good peak shape and prevents overloading the LC column.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC-MS system.

Instrumentation and Ionization Source Selection

The choice of ionization source is critical for generating ions from the analyte without causing excessive fragmentation.[8]

-

Electrospray Ionization (ESI): ESI is a 'soft' ionization technique ideal for polar and semi-polar small molecules.[9] It typically produces protonated molecules [M+H]⁺ in positive ion mode, leaving the molecular structure intact. This is advantageous as it preserves the crucial isotopic pattern of the molecular ion.[10]

-

Electron Ionization (EI): Often used with Gas Chromatography (GC-MS), EI is a 'hard' ionization technique that can cause extensive fragmentation.[11] While this provides structural information, it can sometimes lead to a weak or absent molecular ion peak, complicating the initial identification.[12]

For this analysis, ESI is the recommended ionization source coupled with a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) to accurately resolve the isotopic peaks.[10]

Optimized Mass Spectrometry Parameters

The following table outlines a starting point for instrument parameters. These should be optimized to achieve the best signal-to-noise ratio for the analyte.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | Indoline nitrogen is basic and readily accepts a proton to form [M+H]⁺. |

| Mass Range | 100 - 400 m/z | This range comfortably covers the expected molecular weight of the analyte. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets without causing thermal degradation. |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates solvent evaporation to release gas-phase ions. |

| Collision Energy (for MS/MS) | 10-40 eV (Ramped) | A range of energies is used to induce fragmentation and obtain structural information. |

Part 3: Data Interpretation and Analysis

Predicting the Molecular Ion Cluster

The molecular formula for 6-Bromo-5-chloro-2,3-dihydro-1H-indole is C₈H₇BrClN. The monoisotopic mass is calculated using the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, ³⁵ Cl=34 .9689, ⁷⁹Br=78.9183.

Expected Molecular Ion ([M+H]⁺) Pattern: The presence of both bromine and chlorine isotopes leads to a characteristic cluster of peaks. The relative intensities can be predicted based on the natural abundances of the isotopes.

| Ion Species | m/z (approx.) | Relative Intensity (approx.) | Isotopic Composition |

| [M+H]⁺ | 231.96 | 76% | C₈H₈³⁵Cl⁷⁹BrN⁺ |

| [M+2+H]⁺ | 233.96 | 100% | C₈H₈³⁷Cl⁷⁹BrN⁺ / C₈H₈³⁵Cl⁸¹BrN⁺ |

| [M+4+H]⁺ | 235.96 | 24% | C₈H₈³⁷Cl⁸¹BrN⁺ |

Note: The peak at [M+2+H]⁺ is the most abundant due to the combined probabilities of containing either one ³⁷Cl or one ⁸¹Br atom.[6]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to gain structural information by fragmenting the precursor ion (e.g., m/z 233.96) and analyzing the resulting product ions.[13] The fragmentation pattern provides a fingerprint that helps confirm the compound's structure.

A plausible fragmentation pathway for this molecule involves the initial loss of the halogen atoms. The loss of a bromine radical is a common fragmentation pathway for bromo-substituted compounds.[14]

Caption: Plausible MS/MS fragmentation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.

Part 4: Comprehensive Workflow and Validation

To ensure trustworthy and reproducible results, a self-validating system should be in place. This involves a comprehensive workflow from sample submission to data reporting.

Caption: End-to-end workflow for mass spectrometry analysis.

System suitability should be confirmed before sample analysis by injecting a known standard to verify retention time, peak shape, and instrument sensitivity. The use of an isotopically labeled internal standard can further enhance quantitative accuracy by correcting for variations in sample preparation and instrument response.[15]

Conclusion

The mass spectrometry analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is a clear example of how inherent chemical properties can be used to an analytical advantage. By understanding the unique isotopic signatures of chlorine and bromine, employing a soft ionization technique like ESI, and confirming the structure through systematic MS/MS fragmentation, researchers can unambiguously identify and characterize this molecule. This guide provides the foundational knowledge and practical steps to achieve this with confidence and scientific rigor.

References

-

Intro to Mass Spectrometry. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Van de Steene, J. C., & Lambert, W. E. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160275. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). Isotope Abundance. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

Selim, E. T. M., et al. (2013). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

C&EN. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

Avery, B. A., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 330-332, 10-19. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

G. A. van der Rest, et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4582. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

- 1. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 2. tutorchase.com [tutorchase.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmafocusamerica.com [pharmafocusamerica.com]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole

Abstract

This technical guide provides a comprehensive overview of scientifically vetted pathways for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a substituted indoline of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable synthetic strategies, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. Two primary and robust synthetic routes are explored: the synthesis via a substituted indole intermediate and the synthesis proceeding through an isatin derivative. Each pathway is presented with an emphasis on the causal factors influencing experimental choices, ensuring a reproducible and scalable process.

Introduction: The Significance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of 6-Bromo-5-chloro-2,3-dihydro-1H-indole makes it a valuable building block for the synthesis of targeted therapeutics. The presence of two distinct halogen atoms at the 5 and 6 positions offers opportunities for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. This guide aims to provide a robust and practical resource for the laboratory-scale synthesis of this important intermediate.

Part 1: Synthesis via a Substituted Indole Intermediate

This pathway focuses on the initial construction of the 6-bromo-5-chloro-1H-indole ring system, followed by a subsequent reduction of the pyrrole ring to yield the target indoline. A notable and effective method for the formation of the indole nucleus from a suitably substituted nitroarene is the Bartoli indole synthesis.

The Bartoli Indole Synthesis: From Nitroaromatics to Indoles

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2] The reaction proceeds through a[2][2]-sigmatropic rearrangement and is particularly effective for sterically hindered substrates.[3] For the synthesis of 6-bromo-5-chloro-1H-indole, a plausible starting material would be 3-bromo-4-chloro-1-nitrobenzene.

Causality Behind Experimental Choices:

-

Starting Material: The selection of an ortho-substituted nitroarene is crucial for the success of the Bartoli synthesis. The ortho-substituent facilitates the key[2][2]-sigmatropic rearrangement.

-

Grignard Reagent: Vinylmagnesium bromide is the reagent of choice for introducing the two-carbon unit required to form the pyrrole ring of the indole. An excess of the Grignard reagent is necessary to drive the reaction to completion.[3]

-

Reaction Conditions: The reaction is typically performed at low temperatures in an ethereal solvent like tetrahydrofuran (THF) to control the reactivity of the Grignard reagent and minimize side reactions.

Experimental Protocol: Synthesis of 6-Bromo-5-chloro-1H-indole

Step 1: Synthesis of 6-Bromo-5-chloro-1H-indole via the Bartoli Reaction

-

To a stirred solution of 3-bromo-4-chloro-1-nitrobenzene (1.0 eq) in anhydrous THF (tetrahydrofuran) at -40 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF.

-

Maintain the reaction mixture at -40 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-bromo-5-chloro-1H-indole.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-Bromo-4-chloro-1-nitrobenzene | 1.0 | Starting material |

| Vinylmagnesium bromide | 3.0 | Source of the C2-C3 unit of the indole |

| Anhydrous THF | - | Reaction solvent |

| Saturated aq. NH4Cl | - | Quenching agent |

| Ethyl acetate | - | Extraction solvent |

| Anhydrous Na2SO4 | - | Drying agent |

Reduction of the Indole to the Indoline

The final step in this pathway is the reduction of the newly synthesized 6-bromo-5-chloro-1H-indole to the target 6-bromo-5-chloro-2,3-dihydro-1H-indole. A variety of reducing agents can be employed for this transformation, with borane complexes in the presence of a strong acid being a particularly effective method.[4]

Causality Behind Experimental Choices:

-

Reducing Agent: Borane-tetrahydrofuran complex (BH3·THF) in the presence of trifluoroacetic acid (TFA) is a powerful and selective reagent for the reduction of the indole double bond without affecting the aromatic ring or the halogen substituents.[4]

-

Acid Catalyst: Trifluoroacetic acid activates the indole ring towards reduction by protonation.

Experimental Protocol: Reduction to 6-Bromo-5-chloro-2,3-dihydro-1H-indole

Step 2: Reduction of 6-Bromo-5-chloro-1H-indole

-

Dissolve 6-bromo-5-chloro-1H-indole (1.0 eq) in trifluoroacetic acid under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, approx. 2.0-3.0 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 6-bromo-5-chloro-2,3-dihydro-1H-indole.

| Reagent/Solvent | Molar Eq. | Purpose |

| 6-Bromo-5-chloro-1H-indole | 1.0 | Starting material |

| Borane-tetrahydrofuran complex | 2.0 - 3.0 | Reducing agent |

| Trifluoroacetic acid | - | Solvent and activating agent |

| Water and aq. NaHCO3 | - | Quenching and neutralization |

| Ethyl acetate | - | Extraction solvent |

Workflow Diagram: Pathway 1

Sources

An In-Depth Technical Guide to the Structure and Nomenclature of 6-Bromo-5-chloro-2,3-dihydro-1H-indole

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and materials science. Among these, the indoline (2,3-dihydro-1H-indole) framework is of particular interest due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive analysis of a specific halogenated derivative, 6-Bromo-5-chloro-2,3-dihydro-1H-indole . We will deconstruct its chemical structure, elucidate the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name, and present its key chemical properties. This document is intended to serve as an authoritative reference for researchers utilizing this compound in synthesis and drug discovery endeavors.

The Indoline Core: A Privileged Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most important heterocyclic structures in nature and pharmacology.[1] It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of alkaloid natural products and synthetic drugs.[1]

The reduction of the C2-C3 double bond in the pyrrole ring of indole yields 2,3-dihydro-1H-indole , more commonly known as indoline . This seemingly minor modification from an aromatic indole to a non-aromatic indoline significantly alters the molecule's three-dimensional geometry and electronic properties, opening up distinct avenues for chemical functionalization and biological interaction. Substituted indolines are key intermediates in the synthesis of more complex molecules and are integral components of many pharmaceutical agents.

The subject of this guide, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, is a di-halogenated indoline derivative. The presence and specific placement of bromine and chlorine atoms on the benzene ring provide critical handles for further chemical modifications, such as cross-coupling reactions, and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles.

Chemical Identity and Physicochemical Properties

A clear summary of a compound's identifiers is crucial for accurate sourcing, data retrieval, and regulatory compliance. The key properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole are consolidated below.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-5-chloro-2,3-dihydro-1H-indole | Internal Derivation |

| CAS Number | 1369237-21-7 | [2][3] |

| Molecular Formula | C₈H₇BrClN | Deduced from Structure |

| Molecular Weight | 232.51 g/mol | Calculated |

| Common Synonym | 6-Bromo-5-chloroindoline | Trivial Name |

Elucidation of the Chemical Structure

The structural architecture of a molecule dictates its chemical behavior and biological function. The precise arrangement of atoms in 6-Bromo-5-chloro-2,3-dihydro-1H-indole is visualized below, with the standard IUPAC numbering scheme applied to the bicyclic ring system.

Caption: Conceptual workflow for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.

Conclusion

6-Bromo-5-chloro-2,3-dihydro-1H-indole is a precisely defined chemical entity whose structure is unambiguously described by its IUPAC name. Understanding the systematic deconstruction of this name provides clarity on the location of its functional groups—a critical skill for any researcher in the chemical sciences. The di-halogenated nature of this indoline scaffold makes it a valuable and versatile building block, offering two distinct points for advanced synthetic manipulations, such as site-selective palladium-catalyzed cross-coupling reactions. This guide serves as a foundational technical reference, ensuring scientific integrity and accuracy in the use and documentation of this compound.

References

-

SciSupplies. 6-Bromo-5-chloro-2,3-dihydro-1H-indole, 96%, 100mg. [Link]

-

PubChem. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460. [Link]

-

Wikipedia. Indole. [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

ChemBK. 6-BROMO-5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]

-

International Journal of Chemical Studies. 3-Substituted indole: A review. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

PubChem. 6-Bromoindole | C8H6BrN | CID 676493. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

Lead Sciences. 6-Bromo-5-chloro-1H-indole. [Link]

Sources

A Technical Guide to the Solubility of 6-Bromo-5-chloro-2,3-dihydro-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public domain data on its solubility, this document focuses on the foundational principles governing solubility, predictive approaches based on physicochemical properties, and detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Critical Role of Solubility in Drug Development